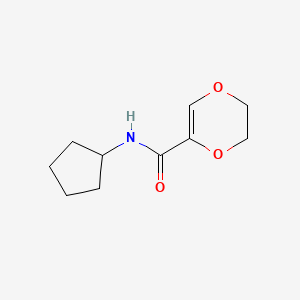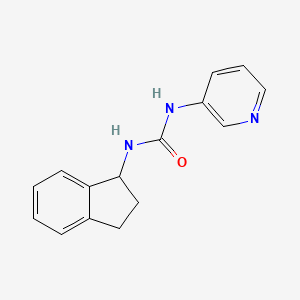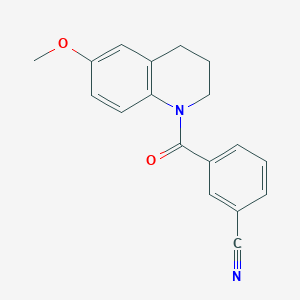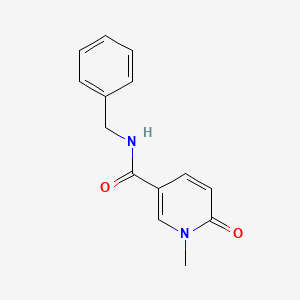![molecular formula C11H13NOS B7466391 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole, also known as MTADI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTADI has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mécanisme D'action
The mechanism of action of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole is not fully understood. However, studies have suggested that 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole exerts its anticancer and antibacterial properties by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and bacterial growth.
Biochemical and Physiological Effects:
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole inhibits the growth of cancer cells and bacteria. 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have demonstrated that 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole exhibits low toxicity and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole exhibits low toxicity and does not cause any significant adverse effects. However, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has some limitations for lab experiments. Its solubility in water is low, which makes it challenging to work with in aqueous solutions. Additionally, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has a short half-life, which limits its use in long-term experiments.
Orientations Futures
There are several future directions for the study of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Another direction is to explore its potential as a building block for the synthesis of organic semiconductors. Additionally, further studies are needed to understand the mechanism of action of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole and its biochemical and physiological effects.
Méthodes De Synthèse
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been synthesized using various methods, including the reaction of indole with methylthioacetic acid and thionyl chloride, and the reaction of indole with methylthioacetic anhydride. The yield of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole varies depending on the synthesis method used. For instance, the reaction of indole with methylthioacetic anhydride yields a higher yield of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole compared to the reaction of indole with methylthioacetic acid and thionyl chloride.
Applications De Recherche Scientifique
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been investigated for its anticancer and antibacterial properties. 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has shown promising results in inhibiting the growth of cancer cells and bacteria. In material science, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been used as a building block for the synthesis of organic semiconductors. In organic synthesis, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-14-8-11(13)12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBQHDIHQIUTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-methylsulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)


![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)


![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)